Cas no 2171607-08-0 (3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid)

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid is a specialized amino acid derivative designed for peptide synthesis and biochemical research. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) methodologies, and a 4-hydroxyphenyl moiety, which offers potential for further functionalization or interaction studies. The benzyl group enhances solubility in organic solvents, while the carboxylic acid terminus allows for straightforward coupling reactions. This compound is particularly valuable for constructing complex peptide architectures, enabling precise control over sequence and stereochemistry. Its stability under standard SPPS conditions makes it a reliable building block for advanced research applications in medicinal chemistry and bioconjugation.
3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid structure
2171607-08-0 structure
Product name:3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid
CAS No:2171607-08-0
MF:C34H32N2O6
MW:564.627689361572
CID:6358840
PubChem ID:165584239

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid
    • 3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
    • EN300-1530811
    • 2171607-08-0
    • Inchi: 1S/C34H32N2O6/c37-25-16-14-23(15-17-25)20-31(33(40)36(19-18-32(38)39)21-24-8-2-1-3-9-24)35-34(41)42-22-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,30-31,37H,18-22H2,(H,35,41)(H,38,39)
    • InChI Key: OPXGPJILMBLDOX-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(CC1C=CC=CC=1)CCC(=O)O)=O)CC1C=CC(=CC=1)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 564.22603674g/mol
  • Monoisotopic Mass: 564.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 12
  • Complexity: 877
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 116Ų

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1530811-0.5g
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
2171607-08-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1530811-10.0g
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
2171607-08-0
10g
$14487.0 2023-06-05
Enamine
EN300-1530811-1.0g
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
2171607-08-0
1g
$3368.0 2023-06-05
Enamine
EN300-1530811-250mg
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
2171607-08-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1530811-500mg
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
2171607-08-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1530811-10000mg
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
2171607-08-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1530811-0.1g
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
2171607-08-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1530811-100mg
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
2171607-08-0
100mg
$2963.0 2023-09-26
Enamine
EN300-1530811-2500mg
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
2171607-08-0
2500mg
$6602.0 2023-09-26
Enamine
EN300-1530811-0.05g
3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]propanoic acid
2171607-08-0
0.05g
$2829.0 2023-06-05

Additional information on 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid

Introduction to 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic Acid (CAS No. 2171607-08-0)

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid (CAS No. 2171607-08-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorene and benzyl groups, with a unique structure that includes an amino acid moiety and a hydroxyphenyl group. The combination of these functional groups endows the molecule with a range of potential biological activities and therapeutic applications.

The fluorene moiety, a tricyclic aromatic hydrocarbon, is known for its photophysical properties and has been extensively studied in the context of fluorescent probes and imaging agents. In the context of 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid, the fluorene group contributes to the molecule's stability and solubility, making it a promising candidate for various biomedical applications. The benzyl group, on the other hand, is a common substituent in organic synthesis and pharmaceuticals, often used to enhance the lipophilicity and bioavailability of compounds.

The presence of the hydroxyphenyl group in the molecule is particularly noteworthy. Hydroxyphenyl derivatives are known for their antioxidant properties and have been investigated for their potential in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The hydroxyphenyl group in 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid may contribute to its antioxidant activity, making it a valuable candidate for further research in this area.

Recent studies have explored the potential therapeutic applications of 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid. One notable area of interest is its use as a prodrug, which can be activated in specific tissues or cells to release an active drug. The methoxycarbonyl protecting group in the molecule can be cleaved under specific conditions, releasing an active amino acid derivative that can exert its therapeutic effects. This prodrug strategy has been shown to improve the pharmacokinetic properties of drugs, enhancing their efficacy and reducing side effects.

In addition to its potential as a prodrug, 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidopropanoic acid has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including arthritis, asthma, and inflammatory bowel disease. Preliminary studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in animal models. These findings suggest that 3-N-benzyl-2-{(9H-fluoren-9-yloxycarbonyl)amino}-3-(4-hydroxyphenyl)propanamidopropanoic acid may have potential as an anti-inflammatory agent.

The structural complexity of 3-N-benzyl-2-{(9H-fluoren-9-yloxycarbonyl)amino}-3-(4-hydroxyphenyl)propanamidopropanoic acid also makes it an interesting target for synthetic chemistry research. The synthesis of this compound involves multiple steps, including the formation of the fluorene core, introduction of the benzyl and hydroxyphenyl groups, and protection/deprotection strategies for the amino acid moiety. Advances in synthetic methods have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

From a pharmacological perspective, 3-N-benzyl-2-{(9H-fluoren-9-yloxycarbonyl)amino}-3-(4-hydroxyphenyl)propanamidopropanoic acid has shown promising results in preclinical studies. Its ability to cross biological membranes and target specific cellular pathways makes it a candidate for further development as a therapeutic agent. Ongoing clinical trials are evaluating its safety and efficacy in various disease models, with initial results indicating potential benefits in treating conditions such as chronic inflammation and oxidative stress-related disorders.

In conclusion, 3-N-benzyl-2-{(9H-fluoren-9-yloxycarbonyl)amino}-3-(4-hydroxyphenyl)propanamidopropanoic acid (CAS No. 2171607-08-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups provides a foundation for exploring its biological activities and therapeutic applications. As research continues to advance, this compound may offer new insights into disease mechanisms and contribute to the development of innovative treatments.

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